molecular formula C16H19N3O3S B14357921 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide CAS No. 90233-93-5

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide

Cat. No.: B14357921
CAS No.: 90233-93-5
M. Wt: 333.4 g/mol
InChI Key: KKEDEAVGTTUAAD-UHFFFAOYSA-N
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Description

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylsulfamoyl group attached to an amino group, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is often performed in a microreactor system to optimize the reaction kinetics and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes involve the use of microreactor systems to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Dimethylsulfamoyl)amino]methyl}-N-ethylbenzamide
  • N-(3-Amino-4-methylphenyl)benzamide

Uniqueness

4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide is unique due to its specific structural features, such as the presence of both dimethylsulfamoyl and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90233-93-5

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

4-(dimethylsulfamoylamino)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C16H19N3O3S/c1-12-4-8-14(9-5-12)17-16(20)13-6-10-15(11-7-13)18-23(21,22)19(2)3/h4-11,18H,1-3H3,(H,17,20)

InChI Key

KKEDEAVGTTUAAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)N(C)C

Origin of Product

United States

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